

# N-Benzyl-naphthalen-2-amine molecular weight and formula

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## Compound of Interest

Compound Name: N-Benzyl-naphthalen-2-amine

Cat. No.: B1281478

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An In-Depth Technical Guide to **N-Benzyl-naphthalen-2-amine**

## Introduction

**N-Benzyl-naphthalen-2-amine** is a secondary aromatic amine that incorporates both a bulky naphthalene moiety and a flexible benzyl group. This unique structural combination makes it a compound of significant interest in the fields of synthetic organic chemistry, materials science, and drug discovery. The naphthalene core is a prevalent feature in many biologically active molecules, while the benzylamine functional group is a cornerstone in the synthesis of numerous pharmaceuticals.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of **N-Benzyl-naphthalen-2-amine**, covering its fundamental properties, synthesis, analytical characterization, potential applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.

## Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in any research or development endeavor. **N-Benzyl-naphthalen-2-amine** is a solid at room temperature with a defined molecular structure and predictable chemical behavior based on its constituent functional groups.

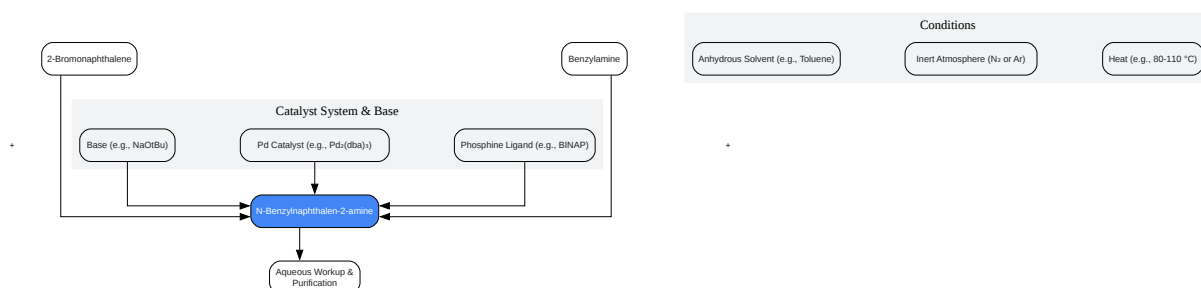
Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>15</sub> N	[3]
Molecular Weight	233.313 g/mol	[3]
CAS Number	13672-18-9	[3]
IUPAC Name	N-benzyl <sup>1</sup> naphthalen-2-amine	
Density	1.145 g/cm <sup>3</sup>	[3]
Boiling Point	406.307 °C at 760 mmHg	[3]
Flash Point	215.501 °C	[3]
LogP (octanol/water)	4.52	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	1	[3]

## Synthesis and Purification

The synthesis of N-benzylamines can be achieved through various established organic chemistry methodologies, most commonly via reductive amination or nucleophilic substitution. [4][5] For **N-Benzyl<sup>1</sup>naphthalen-2-amine**, a highly efficient route involves the coupling of 2-substituted naphthalene with benzylamine.

## Recommended Synthetic Pathway: Buchwald-Hartwig Amination

While multiple routes exist, the Palladium-catalyzed Buchwald-Hartwig amination offers a robust and high-yielding method for coupling aryl halides with amines. This approach is favored for its broad functional group tolerance and generally mild reaction conditions. The synthesis proceeds by coupling 2-bromonaphthalene with benzylamine.



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Caption: Buchwald-Hartwig synthesis workflow.

## Detailed Experimental Protocol

Materials:

- 2-Bromonaphthalene
- Benzylamine[6]
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>) or Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>)
- Racemic-BINAP or other suitable phosphine ligand
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene

- Standard glassware for inert atmosphere reactions

#### Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
- **Reactant Addition:** Add 2-bromonaphthalene (1.0 eq), sodium tert-butoxide (1.4 eq), and a magnetic stir bar.
- **Atmosphere Control:** Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- **Solvent and Amine Addition:** Add anhydrous toluene via syringe, followed by benzylamine (1.2 eq).
- **Reaction:** Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Quenching and Extraction:** Once complete, cool the mixture to room temperature. Quench carefully with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
- **Washing:** Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **N-Benzyl-naphthalen-2-amine**.

## Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of **N-Benzyl-naphthalen-2-amine**, based on its functional groups.

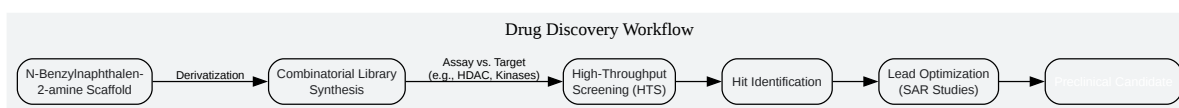
Technique	Characteristic Signature	Reference
FTIR (cm <sup>-1</sup> )	~3350-3310: Single, sharp N-H stretch (indicative of a secondary amine).~3100-3000: Aromatic C-H stretches.~2950-2850: Aliphatic C-H stretches (from -CH <sub>2</sub> - group).~1600, ~1500: Aromatic C=C bending.~1335-1250: Strong C-N stretch (aromatic amine).	[7],[8]
<sup>1</sup> H NMR (ppm)	~7.8-7.2: Multiple signals corresponding to the 9 aromatic protons of the naphthalene and benzyl rings.~4.4: Singlet or doublet, 2H (benzylic -CH <sub>2</sub> - protons).~4.0-5.0: Broad singlet, 1H (amine N-H proton, position is variable and may exchange with D <sub>2</sub> O).	[9]
<sup>13</sup> C NMR (ppm)	~140-120: Multiple signals for the 16 aromatic carbons.~48: Signal for the benzylic -CH <sub>2</sub> - carbon.	[9]
Mass Spec (m/z)	233: Molecular ion peak (M <sup>+</sup> ). As per the nitrogen rule, an odd molecular weight corresponds to an odd number of nitrogen atoms.142: Fragment from cleavage of the benzyl group ([M-91] <sup>+</sup> ).91: Tropylium ion (benzyl cation), often a base peak for benzyl-containing compounds.	[9],[8]

## Potential Applications in Research and Drug Development

The **N-Benzyl-naphthalen-2-amine** scaffold is a promising starting point for developing novel therapeutic agents. The benzylamine motif is present in a wide array of FDA-approved drugs, highlighting its importance as a pharmacophore.<sup>[1]</sup>

### Role as a Scaffold in Medicinal Chemistry

- **Histone Deacetylase (HDAC) Inhibition:** Structurally related N-benzylpyrimidin-2-amine derivatives have been successfully designed as potent HDAC inhibitors for cancer therapy.<sup>[10]</sup> The naphthalene core of **N-Benzyl-naphthalen-2-amine** can serve as a "cap" group to interact with the enzyme surface, a key feature in many HDAC inhibitor designs.
- **Antiproliferative Agents:** Benzylamine derivatives have demonstrated cytotoxic and antiproliferative activity against various tumor cell lines, including aggressive melanoma, by inducing apoptosis and reducing metastasis.<sup>[2]</sup>
- **CNS-Active Agents:** The lipophilic nature of the molecule ( $\text{LogP} \approx 4.52$ ) suggests good potential for crossing the blood-brain barrier, making it an interesting scaffold for developing agents targeting the central nervous system.



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Caption: A potential drug discovery workflow.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-Benzyl-naphthalen-2-amine** is not widely available, its handling should be guided by the known hazards of its constituent classes:

aromatic amines and benzylamines.[11][12]

- General Hazards: Assumed to be harmful if swallowed or in contact with skin.[12] Likely causes skin irritation and serious eye damage. Aromatic amines as a class can have long-term health effects and should be handled with appropriate caution.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13] Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Keep away from strong oxidizing agents and acids.[14]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]

## Conclusion

**N-Benzyl-naphthalen-2-amine** is a well-defined chemical entity with significant untapped potential. Its straightforward synthesis, combined with the proven pharmacological relevance of its structural components, makes it an attractive scaffold for further investigation. This guide provides the core technical knowledge required for researchers to synthesize, characterize, and safely handle this compound, paving the way for its application in novel chemical and therapeutic development.

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Address: 3281 E Guasti Rd

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